1-(3-Bromo-4,5-dimethoxyphenyl)ethanone
Description
1-(3-Bromo-4,5-dimethoxyphenyl)ethanone is a brominated acetophenone derivative with the molecular formula C₉H₉BrO₃ and an average molecular mass of 245.072 Da . The compound features a bromine atom at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring, attached to an acetyl group.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(3-bromo-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3 |
InChI Key |
ZIJBWQNJUOTKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone
- Molecular Formula : C₉H₉BrO₃ (identical to the target compound)
- Key Differences : Hydroxy group at the 2-position vs. methoxy at the 4-position in the target compound.
- Synthesis: Prepared via bromination of 2,4-dimethoxy-6-hydroxyacetophenone in acetic acid .
- Applications : Used in crystallography studies due to its defined substituent positions .
1-(4-Bromo-3-hydroxyphenyl)ethanone
- Molecular Formula : C₈H₇BrO₂
- Key Differences : Bromine at the 4-position and a hydroxy group at the 3-position, lacking methoxy groups.
- Synthesis : Produced via Fries rearrangement or boron tribromide-mediated demethylation .
- Properties : Lower molecular weight (215.05 Da) compared to the target compound, influencing solubility and reactivity .
Methoxy and Hydroxy Substituted Analogues
Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone)
- Molecular Formula : C₁₀H₁₂O₄
- Key Differences : Hydroxy group at the 4-position and methoxy groups at 3- and 5-positions; lacks bromine.
- Properties: Melting point 109–112°C; notable for analgesic, antipyretic, and anti-inflammatory activities .
- Applications: Widely used in plant biotechnology as a virulence inducer in Agrobacterium-mediated gene transfer .
1-(2,6-Dihydroxy-4-methoxy-3,5-dimethylphenyl)ethanone (Mallophenone)
- Molecular Formula : C₁₁H₁₄O₄
- Key Differences : Additional methyl groups at 3- and 5-positions; dihydroxy substitution.
- Properties : Higher hydrophilicity due to hydroxy groups; used in natural product isolation .
Halogenated Derivatives Beyond Bromine
1-(3,5-Dibromo-4-hydroxy-2,6-dimethoxyphenyl)ethanone
- Molecular Formula : C₁₀H₁₀Br₂O₄
- Key Differences : Two bromine atoms at 3- and 5-positions; additional methoxy groups.
- Synthesis: Bromination of pre-methoxylated acetophenones under controlled conditions .
- Reactivity : Enhanced electrophilicity due to dual bromine substitution, useful in cross-coupling reactions .
1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone
- Molecular Formula : C₈H₇ClO₄
- Key Differences : Chlorine substitution and trihydroxy phenyl ring.
- Applications : Explored as a precursor for antioxidant derivatives .
Key Physical Properties
*Melting points for similar brominated compounds range from 100–160°C, suggesting comparable thermal stability .
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